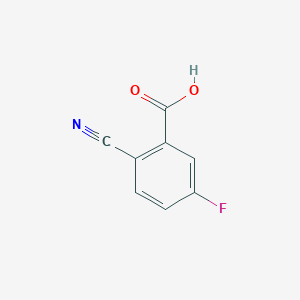

2-Cyano-5-fluorobenzoic acid

Description

2-Cyano-5-fluorobenzoic acid is a benzoic acid derivative featuring a cyano group (-CN) at the 2-position and a fluorine atom (-F) at the 5-position of the aromatic ring. Its molecular formula is C₈H₄FNO₂, with an average molecular weight of 165.12 g/mol and a monoisotopic mass of 147.01 g/mol . The compound’s structure combines electron-withdrawing groups (cyano and fluorine), enhancing its acidity compared to unsubstituted benzoic acid. This compound is of interest in pharmaceutical and agrochemical synthesis due to its reactive cyano group, which can participate in hydrolysis, nucleophilic substitution, or act as a precursor for heterocyclic systems.

Properties

IUPAC Name |

2-cyano-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQWLBDSRBARGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380948 | |

| Record name | 2-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-24-1 | |

| Record name | 2-cyano-5-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-5-fluorobenzoic acid typically involves the reaction of sodium nitrite with methyl ester . One common method includes the bromination of 2,6-dichloro-3-fluorobenzonitrile using N-bromosuccinimide (NBS) in concentrated sulfuric acid, followed by a halogen-metal exchange reaction with a Grignard reagent and subsequent reaction with carbon dioxide . This method is advantageous due to its high yield and relatively simple steps.

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The cyano and fluorine groups can participate in nucleophilic substitution reactions.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of substituted benzoic acids.

Reduction: Formation of 2-amino-5-fluorobenzoic acid.

Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

2-Cyano-5-fluorobenzoic acid is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.

Material Science: It is employed in the creation of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The fluorine atom can influence the electronic properties of the benzene ring, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

Acidity: The cyano and fluorine groups in this compound create a stronger electron-withdrawing effect than amino (-NH₂) or hydroxy (-OH) substituents, resulting in higher acidity compared to 2-amino-5-chlorobenzoic acid (pKa ~1.5 vs. ~4.5 for amino derivatives) .

Reactivity: The cyano group enables nucleophilic attack or hydrolysis to carboxylic acid derivatives, distinguishing it from 2-fluoro-5-formylbenzoic acid, where the formyl group (-CHO) participates in condensation reactions .

Thermal Stability: Amino and hydroxy derivatives (e.g., 2-amino-5-chlorobenzoic acid, mp 209–213°C) exhibit higher melting points than cyano- or formyl-substituted analogs due to hydrogen bonding .

Hazards: Fluorinated benzoic acids with hydroxy groups (e.g., 2-fluoro-5-hydroxybenzoic acid) pose significant skin and eye irritation risks, whereas cyano derivatives require precautions against inhalation toxicity .

Biological Activity

2-Cyano-5-fluorobenzoic acid (2C5FBA) is an aromatic carboxylic acid derivative notable for its potential in medicinal chemistry and organic synthesis. This compound has garnered attention due to its unique structural features, which include a cyano group and a fluorine atom at the 2 and 5 positions of the benzene ring, respectively. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the molecular formula C_9H_6FNO_2 and a molecular weight of 181.15 g/mol. The synthesis typically involves nucleophilic substitution reactions where the cyano group replaces a hydrogen atom on the aromatic ring. Methods may include the use of sodium hydroxide or potassium hydroxide as reagents, with potential oxidation or reduction steps depending on the desired derivatives.

The biological activity of 2C5FBA is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. This interaction can influence cellular processes, potentially altering gene expression and metabolic pathways. Notably, the compound can produce cyanide upon reaction with nitrogen, highlighting its toxicological implications.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects due to enhanced lipophilicity from halogenated groups, which may improve cell membrane penetration.

- Anti-inflammatory Activity : Analogous compounds have shown promise in reducing inflammation, suggesting that 2C5FBA may possess similar properties.

- Enzyme Inhibition : Investigations into enzyme interactions have indicated potential inhibitory effects, which could be leveraged in drug development.

Study 1: Pharmacokinetics and Metabolic Stability

A study evaluated the pharmacokinetic properties of related compounds in rats. It was found that certain derivatives exhibited good exposure in both plasma and brain tissues after intraperitoneal dosing. This suggests that modifications to the structure can enhance bioavailability and efficacy .

Study 2: Structure-Activity Relationship (SAR)

An analysis of various substituted benzoic acids, including 2C5FBA, revealed significant insights into their structure-activity relationships (SAR). Substituents at specific positions on the phenyl ring were found to modulate potency significantly. For instance, methyl substitutions at certain positions led to reduced activity, while other halogenated derivatives maintained or enhanced their biological effects .

Data Table: Biological Activities of this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.